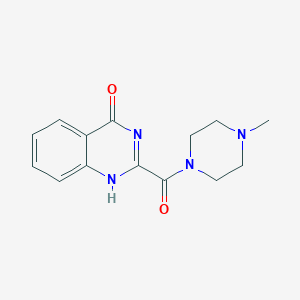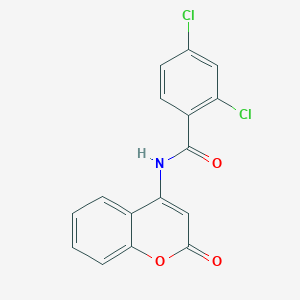![molecular formula C16H18N2O2S B252089 N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide, also known as ETC-159, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in embryonic development, tissue homeostasis, and regeneration, but it is also implicated in various diseases, including cancer, fibrosis, and degenerative disorders. ETC-159 was developed as a potential therapeutic agent for these conditions, and it has shown promising results in preclinical studies.
作用機序
The Wnt/β-catenin pathway is a complex signaling cascade that regulates gene expression and cell fate decisions. In normal cells, this pathway is tightly controlled and plays a critical role in tissue homeostasis and regeneration. However, in cancer cells and other diseased cells, this pathway is often dysregulated and contributes to tumor growth, metastasis, and resistance to therapy. N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide works by inhibiting the activity of porcupine, a membrane-bound protein that is essential for the secretion and activation of Wnt ligands. By blocking the Wnt/β-catenin pathway, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can reduce the proliferation and survival of cancer cells and promote the differentiation and apoptosis of diseased cells.
Biochemical and Physiological Effects:
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can reduce the expression of Wnt target genes, such as c-Myc and cyclin D1, and induce cell cycle arrest and apoptosis. In fibroblasts and immune cells, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can reduce the production of extracellular matrix proteins and pro-inflammatory cytokines, such as TGF-β and IL-6, and promote tissue remodeling and repair. In neuronal cells, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can promote the differentiation and survival of dopaminergic neurons and protect against neurotoxic insults.
実験室実験の利点と制限
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows for the optimization of its pharmacokinetic and pharmacodynamic properties, as well as the development of analogs with improved efficacy and specificity. Another advantage is that it targets a well-characterized pathway that is implicated in various diseases, providing a clear rationale for its use in preclinical and clinical studies. However, one limitation is that the Wnt/β-catenin pathway is also involved in normal tissue homeostasis and regeneration, and its inhibition may have unintended effects on healthy cells and tissues. Therefore, careful dose optimization and toxicity studies are required before its use in humans.
将来の方向性
There are several future directions for the development and application of N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide. One direction is to further optimize its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, to improve its efficacy and safety in humans. Another direction is to test its efficacy in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy agents, in various cancer models. This may enhance its therapeutic effects and reduce the risk of drug resistance. Another direction is to explore its potential in other diseases, such as fibrosis, neurodegeneration, and regenerative medicine. This may expand its clinical applications and provide new insights into the role of the Wnt/β-catenin pathway in these conditions.
合成法
The synthesis of N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(4-ethylphenyl)thiophene-3-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)ethanolamine in the presence of a base to give N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide as a white solid. The overall yield of the synthesis is around 25%, and the purity of the final product is typically above 98%.
科学的研究の応用
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has been extensively studied in various preclinical models of disease, including cancer, fibrosis, and neurodegeneration. In these studies, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has been shown to inhibit the Wnt/β-catenin pathway and suppress the growth and survival of cancer cells, reduce fibrosis and inflammation, and promote neuronal differentiation and survival. N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has also been tested in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy agents, and has shown synergistic effects.
特性
分子式 |
C16H18N2O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
N-[2-[(4-ethylbenzoyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-12-5-7-13(8-6-12)15(19)17-9-10-18-16(20)14-4-3-11-21-14/h3-8,11H,2,9-10H2,1H3,(H,17,19)(H,18,20) |
InChIキー |
LPIRIRAMCDYDTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)